Cas no 2305350-86-9 (N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)

N-{2,5-dimethylfuro[2,3-d]pyrimidin-4-yl}prop-2-enamide is a specialized heterocyclic compound featuring a fused furanopyrimidine core with an acrylamide substituent. Its structural design combines a rigid aromatic system with a reactive acrylamide moiety, making it a valuable intermediate in medicinal chemistry and materials science. The compound exhibits potential for selective covalent binding due to the electrophilic nature of the acrylamide group, which can engage in Michael addition reactions with nucleophilic residues. Its stability and synthetic versatility enable applications in targeted drug discovery, particularly in kinase inhibitor development. The dimethyl substitution enhances lipophilicity, improving membrane permeability for biological studies.
N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide structure
2305350-86-9 structure
商品名:N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide
CAS番号:2305350-86-9
MF:C11H11N3O2
メガワット:217.223942041397
CID:6441450
PubChem ID:139017497

N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide
    • 2305350-86-9
    • Z3405285690
    • EN300-26607183
    • N-{2,5-dimethylfuro[2,3-d]pyrimidin-4-yl}prop-2-enamide
    • インチ: 1S/C11H11N3O2/c1-4-8(15)14-10-9-6(2)5-16-11(9)13-7(3)12-10/h4-5H,1H2,2-3H3,(H,12,13,14,15)
    • InChIKey: SUESLJOBNYEQNQ-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C)C2=C(NC(C=C)=O)N=C(C)N=C12

計算された属性

  • せいみつぶんしりょう: 217.085126602g/mol
  • どういたいしつりょう: 217.085126602g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 295
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 68Ų

N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26607183-0.05g
N-{2,5-dimethylfuro[2,3-d]pyrimidin-4-yl}prop-2-enamide
2305350-86-9 95.0%
0.05g
$246.0 2025-03-20

N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide 関連文献

N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamideに関する追加情報

N-{2,5-Dimethylfuro[2,3-d]pyrimidin-4-yl}prop-2-enamide: A Comprehensive Overview

The compound N-{2,5-Dimethylfuro[2,3-d]pyrimidin-4-yl}prop-2-enamide (CAS No. 2305350869) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically featuring a furo[2,3-d]pyrimidine ring system substituted with a propenamide group. Its unique structure has garnered attention from researchers due to its potential applications in drug discovery and material science.

Recent studies have highlighted the importance of heterocyclic compounds like N-{2,5-Dimethylfuro[2,3-d]pyrimidin-4-yl}prop-2-enamide in medicinal chemistry. The furo[2,3-d]pyrimidine core is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development. The substitution pattern of this compound further enhances its versatility, as the methyl groups at positions 2 and 5 contribute to its stability and bioavailability.

The propenamide group attached to the pyrimidine ring introduces additional functional diversity to the molecule. This group is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. Recent research has demonstrated that such substituents can significantly influence the pharmacokinetic properties of a compound, including absorption, distribution, metabolism, and excretion.

One of the most promising applications of N-{2,5-Dimethylfuro[2,3-d]pyrimidin-4-yl}prop-2-enamide lies in its potential as a lead compound for anti-cancer drug development. Studies have shown that certain derivatives of furo[2,3-d]pyrimidine exhibit cytotoxic activity against various cancer cell lines. The presence of the propenamide group in this compound may further enhance its ability to inhibit key enzymes or pathways involved in cancer progression.

In addition to its therapeutic potential, this compound has also been explored for its role in chemical synthesis as an intermediate. The furo[2,3-d]pyrimidine ring system serves as a versatile platform for constructing more complex molecules with diverse functionalities. Recent advancements in synthetic methodologies have enabled researchers to efficiently synthesize this compound with high purity and yield.

From an analytical standpoint, N-{Dimethylfuro[Pyrimidin] derivatives have been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into the conformational preferences and electronic properties of the molecule, which are critical for understanding its reactivity and biological behavior.

Looking ahead, the continued exploration of N-{Dimethylfuro[Pyrimidin] derivatives is expected to yield new discoveries in both academia and industry. Researchers are particularly interested in modifying the substituents on the pyrimidine ring to optimize the compound's pharmacological profile for specific therapeutic applications.

In conclusion,N-{Dimethylfuro[Pyrimidin] derivatives represent a compelling area of research with vast potential for innovation across multiple disciplines. As our understanding of their properties deepens through cutting-edge research methodologies and technologies,the stage is set for groundbreaking advancements that could transform various industries.

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